molecular formula C10H13ClN2O B2992997 3-Amino-3-(3-methoxyphenyl)propanenitrile hydrochloride CAS No. 1956324-43-8

3-Amino-3-(3-methoxyphenyl)propanenitrile hydrochloride

Cat. No.: B2992997
CAS No.: 1956324-43-8
M. Wt: 212.68
InChI Key: UDHBQMQFOCYPHS-UHFFFAOYSA-N
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Description

3-Amino-3-(3-methoxyphenyl)propanenitrile hydrochloride is a chemical compound with the molecular formula C10H13ClN2O. It is a solid substance that is typically stored in a sealed, dry environment at room temperature . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-methoxyphenyl)propanenitrile hydrochloride typically involves the reaction of 3-methoxybenzaldehyde with malononitrile in the presence of ammonium acetate. The reaction is carried out under reflux conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-methoxyphenyl)propanenitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-3-(3-methoxyphenyl)propanenitrile hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-methoxyphenyl)propanenitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(3-methoxyphenyl)propanenitrile hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted research applications .

Properties

IUPAC Name

3-amino-3-(3-methoxyphenyl)propanenitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c1-13-9-4-2-3-8(7-9)10(12)5-6-11;/h2-4,7,10H,5,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHBQMQFOCYPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CC#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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